REACTION_CXSMILES
|
FC1C=C([N:21]2[CH2:25][CH:24]([CH2:26][N:27]=[N+]=[N-])[O:23][C:22]2=[O:30])C=CC=1N1CCN(C(OC(C)(C)C)=O)CC1.FC1C=C(N2CC(CN)OC2=O)C=CC=1N1CCN(C([O:46][C:47](C)(C)[CH3:48])=O)CC1.C(OC(=O)C)(=O)C.C([O-])(O)=O.[Na+]>C(OCC)(=O)C.[Pd].ClCCl.N1C=CC=CC=1>[C:47]([NH:27][CH2:26][CH:24]1[O:23][C:22](=[O:30])[NH:21][CH2:25]1)(=[O:46])[CH3:48] |f:3.4|
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
azide
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1N1CCN(CC1)C(=O)OC(C)(C)C)N1C(OC(C1)CN=[N+]=[N-])=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1N1CCN(CC1)C(=O)OC(C)(C)C)N1C(OC(C1)CN)=O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at ambient temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at ambient temperature for another 48 hours
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite
|
Type
|
WASH
|
Details
|
washing the filter cake with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate was washed with water (4×50 mL), 1.0M CuSO4 solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded a foam which
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an amber oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed over 74 g of 230-400 mesh silica gel
|
Type
|
WASH
|
Details
|
eluting with 2% (v/v) methanol in dichloromethane
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC1CNC(O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |